molecular formula C12H20SSn B12657033 Stannane, triethyl(phenylthio)- CAS No. 1012-56-2

Stannane, triethyl(phenylthio)-

Cat. No.: B12657033
CAS No.: 1012-56-2
M. Wt: 315.06 g/mol
InChI Key: WHCRCZJZCTWVBN-UHFFFAOYSA-M
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Description

Historical Trajectories and Foundational Discoveries in Organotin Chemistry

The journey of organotin chemistry began in 1849 with Edward Frankland's isolation of diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.comlupinepublishers.com However, the reaction of alkyl halides with a tin-sodium alloy reported by Löwig in 1852 is often cited as the true inception of this chemical discipline. lupinepublishers.comlupinepublishers.com The early 20th century saw significant growth in the field, spurred by the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org Key figures such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia were instrumental in advancing the understanding of these compounds during this period. lupinepublishers.comlupinepublishers.com

A major turning point for organotin chemistry came with the discovery of their industrial applications. In the 1940s, organotin compounds began to be used as stabilizers for polyvinyl chloride (PVC), preventing its degradation. lupinepublishers.com The 1950s, under the significant influence of Van der Kerk and his colleagues in the Netherlands, witnessed a rapid expansion of the commercial uses of organotins, including as agrochemicals, biocides, and wood preservatives. lupinepublishers.comlupinepublishers.com This era also brought a deeper understanding of the structural possibilities of organotin compounds, with the discovery in the early 1960s that the tin atom could expand its coordination number beyond the typical four, as exemplified by the first documented five-coordinate triorganotin halide complex. lupinepublishers.comlupinepublishers.com

Position of Triorganostannanes in Modern Synthetic Chemistry

Triorganostannanes, which are organotin compounds where three organic groups are bonded to a tin atom, hold a significant position in modern synthetic chemistry. Organotin reagents, also known as stannanes, are frequently used as synthons in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon bonds. sigmaaldrich.com Since the seminal work of Stille in 1977, the use of organotin reagents has become a common strategy for the synthesis of complex natural products and other small molecules relevant to drug discovery. sigmaaldrich.com

Triorganotin hydrides, such as the widely used tributyltin hydride, are effective radical reducing agents due to the relatively weak and non-polar bond between tin and hydrogen, which can undergo homolytic cleavage. organic-chemistry.org This reactivity is harnessed in various important synthetic transformations, including dehalogenations and intramolecular radical cyclizations. organic-chemistry.org The versatility of triorganostannanes is further demonstrated by their use in generating other synthetically useful reagents. For instance, the transmetalation reaction between alkenylstannanes and alkyllithiums is a direct route to certain alkenyllithium reagents. msu.edu

Conceptual Framework for Understanding Tin-Sulfur Bond Chemistry in Stannanes

The tin-sulfur (Sn-S) bond is a key feature of Stannane (B1208499), triethyl(phenylthio)- and its chemistry. The nature of this bond can be understood by considering the electronegativity difference between tin and sulfur. With tin having a Pauling electronegativity of 1.96 and sulfur at 2.58, the difference is 0.62. brainly.comstackexchange.com This moderate difference suggests that the Sn-S bond is polar covalent, meaning the bonding electrons are not shared equally and are drawn more towards the more electronegative sulfur atom. brainly.com

In the broader context of tin sulfides, the structural diversity is largely influenced by the ability of tin to exist in two primary oxidation states: Sn(II) and Sn(IV). acs.org In tin(IV) sulfide (B99878) (SnS2), the tin atoms are in a +4 oxidation state and are covalently bonded to sulfur in a layered structure. ossila.com The bonding within these layers is strong, while the layers themselves are held together by weaker van der Waals forces. ossila.com The chemistry of compounds containing a tin-sulfur bond is also influenced by the high affinity of tin for sulfur, a characteristic that is exploited in various chemical reactions. organic-chemistry.org The presence of the sulfur atom in triethyl(phenylthio)stannane, with its available lone pairs of electrons, can influence the reactivity of the molecule, potentially acting as a Lewis base. ontosight.ai

Properties

CAS No.

1012-56-2

Molecular Formula

C12H20SSn

Molecular Weight

315.06 g/mol

IUPAC Name

triethyl(phenylsulfanyl)stannane

InChI

InChI=1S/C6H6S.3C2H5.Sn/c7-6-4-2-1-3-5-6;3*1-2;/h1-5,7H;3*1H2,2H3;/q;;;;+1/p-1

InChI Key

WHCRCZJZCTWVBN-UHFFFAOYSA-M

Canonical SMILES

CC[Sn](CC)(CC)SC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Triethyl Phenylthio Stannane and Analogous Organosulfur Stannanes

Convergent Synthesis Approaches

Convergent synthesis strategies for triethyl(phenylthio)stannane typically involve the preparation of a triethyltin (B1234975) moiety which is then coupled with a phenylthio group. These multi-step, yet reliable, methods are cornerstones of organotin chemistry.

Grignard Reagent-Initiated Alkylation and Arylation of Tin Halides

A primary and versatile method for forming carbon-tin bonds is the alkylation of tin halides using Grignard reagents (RMgX). lupinepublishers.commasterorganicchemistry.com This approach is fundamental to creating the triethyltin core of the target molecule. The process typically begins with tin(IV) chloride (SnCl4), a common precursor.

The reaction involves the stoichiometric addition of an alkyl Grignard reagent, such as ethylmagnesium bromide, to the tin tetrachloride. gelest.com The high reactivity of Grignard reagents makes them excellent carbon-based nucleophiles for this purpose. youtube.comleah4sci.com The reaction proceeds through a stepwise displacement of the chloride ions on the tin atom. However, controlling the reaction to achieve partial alkylation can be challenging unless the alkyl groups are very bulky. lupinepublishers.com Therefore, the reaction is often driven to completion to form tetraethyltin, which can then be selectively dealkylated. gelest.com

A more controlled approach involves the redistribution reaction between tetraalkyltin and tin tetrachloride to produce the desired trialkyltin halide. gelest.com

Reaction 1: Full Alkylation SnCl₄ + 4 CH₃CH₂MgBr → (CH₃CH₂)₄Sn + 4 MgClBr

Reaction 2: Redistribution 3 (CH₃CH₂)₄Sn + SnCl₄ → 4 (CH₃CH₂)₃SnCl

This method provides a reliable route to triethyltin chloride, a key intermediate that is ready for subsequent functionalization with the phenylthio group. The use of ether-based solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is crucial, as they stabilize the Grignard reagent. leah4sci.comyoutube.com

Table 1: Key Features of Grignard-Based Tin Alkylation
FeatureDescriptionReference(s)
Reagents Tin(IV) halide (e.g., SnCl₄), Grignard Reagent (e.g., CH₃CH₂MgBr) lupinepublishers.comgelest.com
Reaction Type Nucleophilic Alkylation masterorganicchemistry.com
Key Intermediate Trialkyltin Halide (e.g., (CH₃CH₂)₃SnCl) gelest.com
Control Stoichiometry can be difficult to control, often requiring redistribution reactions for specific products. lupinepublishers.com
Solvents Aprotic ethers (e.g., THF, Diethyl Ether) are required to stabilize the Grignard reagent. leah4sci.comyoutube.com

Nucleophilic Substitution of Halogenated Tin Precursors with Thiolates

Once the triethyltin halide precursor is synthesized, the formation of the tin-sulfur bond is typically achieved through nucleophilic substitution. This reaction involves a sulfur-based nucleophile, a thiolate, displacing the halide on the tin atom. ontosight.ailibretexts.org

For the synthesis of triethyl(phenylthio)stannane, the required nucleophile is the phenylthiolate anion (PhS⁻). This is readily generated by deprotonating thiophenol (PhSH) with a suitable base. masterorganicchemistry.com The resulting thiolate is a potent nucleophile that readily attacks the electrophilic tin center of the triethyltin halide. ontosight.aimasterorganicchemistry.com

The reaction is an efficient Sₙ2-type process where the phenylthio group replaces the chloride, forming the stable triethyl(phenylthio)stannane product and a salt byproduct. libretexts.org

(CH₃CH₂)₃SnCl + NaSPh → (CH₃CH₂)₃SnSPh + NaCl

This method is highly effective due to the strong nucleophilicity of thiolates and the lability of the tin-halogen bond. gelest.commasterorganicchemistry.com The reaction conditions are generally mild, making this a preferred method for synthesizing a wide range of organotin thiolates.

Table 2: Nucleophilic Substitution for Sn-S Bond Formation
ComponentRoleExampleReference(s)
Tin Precursor ElectrophileTriethyltin chloride ((CH₃CH₂)₃SnCl) ontosight.ai
Sulfur Source Nucleophile (after deprotonation)Thiophenol (C₆H₅SH) masterorganicchemistry.com
Base Deprotonating AgentSodium Hydride (NaH), Sodium Hydroxide (NaOH) masterorganicchemistry.com
Product Organosulfur Stannane (B1208499)Triethyl(phenylthio)stannane ((CH₃CH₂)₃SnSPh) ontosight.ai
Reaction Type Nucleophilic SubstitutionSₙ2 libretexts.org

Palladium-Catalyzed Cross-Coupling Strategies for Stannane Formation (e.g., Stille Reaction Precursors)

Palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, are powerful tools for forming carbon-carbon bonds using organostannane reagents. wikipedia.orgnih.gov While the direct synthesis of triethyl(phenylthio)stannane via this method is less common, the principles are central to the broader synthesis of functionalized organostannanes that can serve as precursors. sigmaaldrich.com

The Stille reaction couples an organostannane (R¹-SnR³) with an organic halide or pseudohalide (R²-X) in the presence of a palladium catalyst. wikipedia.org

R¹-SnR³ + R²-X → R¹-R² + X-SnR³

The synthesis of the organostannane coupling partner itself can be achieved through palladium-catalyzed methods. documentsdelivered.com For instance, palladium catalysts can facilitate the coupling of a tin hydride with an appropriate organic halide. More relevant to organosulfur stannanes, palladium-catalyzed reactions have been developed to couple organostannanes with sulfonyl chlorides, forming sulfones. lookchem.com This demonstrates the utility of palladium catalysis in forming bonds between tin-bound carbons and sulfur-containing functional groups. scilit.com

The significance of these strategies lies in their high functional group tolerance and stereospecificity, which makes them invaluable in complex molecule synthesis. uwindsor.caresearchgate.net Therefore, triethyl(phenylthio)stannane can be viewed not just as a final product but also as a potential precursor or building block in more elaborate palladium-catalyzed synthetic routes. organic-chemistry.org

Table 3: Components of Palladium-Catalyzed Stille Coupling
ComponentFunctionExampleReference(s)
Organostannane Nucleophilic PartnerAryl, Alkenyl, or Alkyl Stannane wikipedia.org
Electrophile Electrophilic PartnerOrganic Halide (I, Br, Cl), Triflate, Sulfonate nih.govacs.org
Catalyst Facilitates the Catalytic CyclePd(PPh₃)₄, Pd(OAc)₂ organic-chemistry.org
Ligand Stabilizes and Activates CatalystPhosphines (e.g., PPh₃, XPhos) nih.gov
Bond Formed Typically C-C, but C-S is also possiblesp²-sp² C-C bond nih.gov

Exploratory Synthetic Pathways and Innovations

Beyond the classical methods, research into organotin chemistry continues to yield innovative synthetic pathways. These exploratory routes often provide alternatives that may offer improved efficiency, cost-effectiveness, or access to novel structures.

Reaction of Organoaluminum Compounds with Tin Electrophiles

Organoaluminum compounds serve as a significant industrial alternative to Grignard reagents for the alkylation of tin halides. lupinepublishers.com Trialkylaluminum reagents, such as triethylaluminum, react with tin(IV) chloride in a manner analogous to Grignard reagents to produce tetraalkyltin compounds. thieme-connect.delibretexts.org

SnCl₄ + ⁴⁄₃ Al(CH₂CH₃)₃ → (CH₃CH₂)₄Sn + ⁴⁄₃ AlCl₃

This method is particularly favored in large-scale industrial preparations due to the lower cost of alkylaluminum compounds compared to Grignard reagents. lupinepublishers.com Like the Grignard method, achieving selective partial alkylation can be difficult, and the reaction is often followed by redistribution steps to obtain the desired trialkyltin halide. thieme-connect.de The presence of ethers or tertiary amines can help facilitate these reactions by forming complexes with the aluminum trichloride (B1173362) byproduct. thieme-connect.de

Table 4: Comparison of Alkylating Agents for Tin Halides
FeatureGrignard Reagents (RMgX)Organoaluminum Compounds (R₃Al)Reference(s)
Reactivity Highly reactive, strong nucleophiles.Very reactive, often pyrophoric. masterorganicchemistry.comlibretexts.org
Industrial Scale Common in lab synthesis, but can be expensive and require large solvent volumes for industry.Preferred for industrial-scale synthesis due to lower cost. lupinepublishers.com
Selectivity Difficult to control partial alkylation without careful stoichiometry.Also prone to over-alkylation, often requiring redistribution reactions. lupinepublishers.comthieme-connect.de
Byproducts Magnesium halides (MgX₂).Aluminum halides (AlX₃), which can be complexed with amines or ethers. gelest.comthieme-connect.de

Hydrostannylation Additions to Unsaturated Systems for Tin-Carbon Bond Formation

Hydrostannylation is a powerful and atom-economical method for creating tin-carbon bonds. qub.ac.uk The reaction involves the addition of a tin hydride (R₃Sn-H) across an unsaturated bond, such as that in an alkene or alkyne. wikipedia.orgthinkindiaquarterly.org This process is a key route for synthesizing vinyl and alkyl stannanes. qub.ac.uk

R-C≡C-H + (CH₃CH₂)₃Sn-H → R-CH=CH-Sn(CH₂CH₃)₃

While this method directly forms a Sn-C bond rather than the Sn-S bond in triethyl(phenylthio)stannane, it is a crucial technique for preparing the triethyltin hydride precursor. Triethyltin hydride can be generated by the reduction of triethyltin chloride. wikipedia.org The hydrostannylation reaction itself can be initiated by radical initiators or, for greater control over regioselectivity and stereoselectivity, catalyzed by transition metals, with palladium being the most common. qub.ac.uk This approach represents a fundamental strategy in the broader toolbox for accessing the diverse organostannane reagents used in modern organic synthesis. qub.ac.ukthinkindiaquarterly.org

Radical Chain Reactions (SRN1 Mechanism) in Stannane Synthesis

The Substitution Radical Nucleophilic Unimolecular (S_RN1) reaction is a powerful method for forming carbon-tin bonds, particularly in the synthesis of aryl stannanes. wikipedia.orgorganicreactions.orgconicet.gov.ar This reaction pathway proceeds through a radical chain mechanism, which is a self-sustaining process involving reactive intermediates that are recycled during product formation. libretexts.org Unlike conventional nucleophilic aromatic substitution, the S_RN1 mechanism does not require strong electron-withdrawing groups on the aromatic substrate. wikipedia.org

The process was first described for unactivated aryl halides in 1970 by Bunnett and Kim. wikipedia.orgorganicreactions.org The S_RN1 mechanism is characterized by three key phases: initiation, propagation, and termination. libretexts.orgyoutube.comyoutube.com

Initiation: The reaction begins with a single electron transfer (SET) from a catalyst or an external source (like photostimulation) to the substrate, typically an aryl halide. wikipedia.org This forms a radical anion intermediate. wikipedia.orgyoutube.com

Propagation: This is the "chain" part of the reaction. libretexts.org The radical anion formed during initiation is unstable and fragments, losing the halide anion to generate an aryl radical. wikipedia.orgyoutube.com This aryl radical then rapidly reacts with a tin nucleophile, such as a trialkylstannyl anion (R₃Sn⁻), to form a new radical anion. wikipedia.orgconicet.gov.ar This new radical anion then transfers its electron to another molecule of the original aryl halide substrate, forming the desired aryl stannane product and regenerating the aryl radical, thus propagating the chain. wikipedia.orgconicet.gov.ar

Termination: The chain reaction ceases when radical species combine with each other, are trapped by radical scavengers, or abstract a proton from the solvent. wikipedia.orgyoutube.com

The S_RN1 pathway is particularly versatile for creating organotin compounds that would otherwise require harsh reaction conditions. conicet.gov.ar For instance, the reaction of trimethylstannyl anions with p-chloroanisole, which is unreactive in the dark, proceeds in high yield upon photostimulation, a hallmark of the S_RN1 process. conicet.gov.ar Recent advancements include the use of visible light to mediate the stannylation of aryl halides under metal- and additive-free conditions, further broadening the synthetic utility of this method. researchgate.net

Table 1: Key Steps of the S_RN1 Mechanism for Aryl Stannane Synthesis

Phase Description General Equation
Initiation An aryl halide (ArX) accepts an electron to form a radical anion. ArX + e⁻ → [ArX]•⁻
Propagation The radical anion fragments to an aryl radical (Ar•) and a halide anion (X⁻).The aryl radical reacts with a stannyl (B1234572) anion (R₃Sn⁻).The resulting radical anion transfers an electron to a new ArX molecule, yielding the product (ArSnR₃) and propagating the chain. [ArX]•⁻ → Ar• + X⁻Ar• + R₃Sn⁻ → [ArSnR₃]•⁻[ArSnR₃]•⁻ + ArX → ArSnR₃ + [ArX]•⁻

| Termination | Radicals combine to form stable, non-radical products, ending the chain. | Ar• + R• → Ar-R (example) |

Organometallic Exchange Reactions (e.g., Tin-Lithium Exchange) for Functionalization

Tin-lithium exchange is a highly reliable and effective transmetallation reaction for generating a wide array of functionalized organolithium reagents from organostannane precursors. arkat-usa.org This reaction involves treating an organostannane with an organolithium reagent, like n-butyllithium (n-BuLi), which results in the formation of a new, more stable organolithium species and a stable tetraalkylstannane byproduct. arkat-usa.org The process is advantageous due to its rapidity, even at very low temperatures (e.g., -100°C), and the absence of potentially reactive byproducts like the alkyl halides that are formed in lithium-halogen exchanges. arkat-usa.org

The general equilibrium favors the formation of the more stable organolithium compound; thus, reacting alkyllithiums with vinyl- or arylstannanes leads to an efficient exchange. arkat-usa.org This method has proven invaluable for creating functionalized molecules that are otherwise difficult to access. For example, vinylstannanes can be smoothly transmetallated with BuLi to give the corresponding vinyllithium (B1195746) reagent, which can then be reacted with various electrophiles to produce E-allylic amines in excellent yields, with full retention of the E-configuration. arkat-usa.org

The kinetics and feasibility of the tin-lithium exchange can be highly dependent on the structure and conformation of the organostannane substrate. Studies on α-aminoorganostannanes using rapid-injection NMR have shown that the rate of transmetallation is significantly influenced by ring size and the stereochemical configuration of the substituents. For instance, while stannylpyrrolidines undergo extremely fast exchange, the reactivity of stannylpiperidines can range from rapid to negligible, depending on their conformation. This highlights the subtle electronic and steric factors that govern this powerful functionalization reaction.

Table 2: Tin-Lithium Exchange for Generating Functionalized Reagents

Organostannane Precursor Organolithium Reagent Resulting Organolithium Subsequent Reaction with Electrophile (E+) Final Product
Aryl-SnR₃ n-BuLi Aryl-Li E+ Aryl-E
Vinyl-SnR₃ n-BuLi Vinyl-Li E+ Vinyl-E
Hetaryl-SnR₃ n-BuLi Hetaryl-Li E+ Hetaryl-E

Stereochemical Control in Trialkyl(arylthio)stannane Synthesis

Achieving stereochemical control—the ability to selectively produce a desired stereoisomer—is a cornerstone of modern organic synthesis, as the spatial arrangement of atoms profoundly influences a molecule's properties. fiveable.me In the synthesis of complex organotin compounds like trialkyl(arylthio)stannanes, controlling stereochemistry is crucial for creating molecules with specific functions. This can be accomplished through various strategies, including the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

A prominent example of this strategy is the stereoselective synthesis of 8-trialkylstannylmenthols, which serves as a model for creating chiral trialkylstannane derivatives. mdpi.comresearchgate.net The synthesis begins with a chiral starting material, (-)-pulegone. The first key step is a 1,4-conjugate addition of a trialkylstannyl lithium reagent to the pulegone (B1678340). mdpi.comresearchgate.net The existing stereocenter in the pulegone molecule directs the approach of the incoming stannyl group, leading to the formation of trialkylstannylmenthone diastereomers with a high degree of selectivity. researchgate.net

The subsequent step involves the stereoselective reduction of the ketone functionality in the newly formed stannylmenthone. mdpi.comresearchgate.net Using a chiral reducing agent, such as borane (B79455) with (S)-valinol as a catalyst, allows for precise control over the formation of the new alcohol stereocenter. mdpi.com This substrate-controlled and reagent-controlled synthesis yields the desired 8-trialkylstannylmenthol diastereomer with high diastereomeric excess (d.e.). mdpi.comresearchgate.net This methodology demonstrates how the principles of asymmetric synthesis can be applied to create structurally defined, chiral organotin compounds. While this example leads to an alcohol, the principles are directly applicable to the synthesis of other functionalized chiral stannanes, including those with arylthio groups, by adapting the final functionalization steps.

Table 3: Diastereoselective Reduction of Trialkylstannylmenthones

Substrate Reducing System Diastereomeric Excess (d.e.) Major Product Minor Product
8-Trimethylstannylmenthone BH₃ / (S)-valinol / THF 68% 8-Trimethylstannylmenthol 8-Trimethylstannyl-neo-menthol
8-Tri-n-butylstannylmenthone BH₃ / (S)-valinol / THF 81.3% 8-Tri-n-butylstannylmenthol 8-Tri-n-butylstannyl-neo-menthol

Data sourced from Molecules 2000, 5, 595-597. mdpi.comresearchgate.net

Mechanistic Principles and Reactivity Profiles of Triethyl Phenylthio Stannane

Reaction Pathways and Transformation Mechanisms

The reactions of triethyl(phenylthio)stannane can proceed through several distinct mechanisms, the prevalence of which depends on the reaction conditions and the nature of the co-reactants.

Nucleophilic Character of the Phenylthio Moiety in Reactivity

The sulfur atom of the phenylthio group in triethyl(phenylthio)stannane possesses nucleophilic character, a consequence of its lone pairs of electrons. This nucleophilicity is central to its reactions with various electrophiles. The formation of adducts between electrophiles and biological nucleophiles, such as those containing thiol groups, can lead to modifications of biological structures and functions, highlighting the significance of such interactions. frontiersin.orgnih.gov In reactions with electrophilic agents, the thiol group of molecules like glutathione (B108866) can act as a soft nucleophile. nih.gov

The reactivity of the phenylthio group is influenced by the nature of the substituents on the phenyl ring and the triethyltin (B1234975) group. Electron-donating groups on the phenyl ring can enhance the nucleophilicity of the sulfur atom, while electron-withdrawing groups have the opposite effect. The triethyltin group, being less electronegative than carbon, can also influence the electron density on the sulfur atom.

Radical Intermediates and Propagation in Stannane (B1208499) Reactions

Reactions involving triethyl(phenylthio)stannane can also proceed via radical mechanisms, particularly under photostimulation or in the presence of radical initiators. These reactions often involve a single electron transfer (SET) process to generate a radical anion intermediate. conicet.gov.ar The presence of radical traps or the absence of light can suppress these radical-chain substitution processes. conicet.gov.ar

The stability of the resulting radical intermediates plays a crucial role in the reaction pathway. For instance, the inversion of a vinyl radical intermediate may be slower than its coupling with a nucleophile, leading to retention of configuration in the product. conicet.gov.ar The formation of radical anions has been studied in various systems, and their hyperfine coupling constants can be influenced by the solvent, indicating changes in electronegativity at specific atoms. rsc.org

Substitution Dynamics at the Triethyltin Center

Substitution reactions at the tin center of organotin compounds are a fundamental aspect of their chemistry. wikipedia.org Organotin halides, such as triorganotin chlorides, can form adducts with Lewis bases like pyridine. wikipedia.orglupinepublishers.com In these hypercoordinated species, the tin atom extends its coordination number beyond four. wikipedia.orglupinepublishers.com The carbon-tin bond lengths in such adducts are often longer than in regular tetrahedral organotin compounds, reflecting their hypercoordinated nature. wikipedia.org

The redistribution reactions of organotin compounds with tin halides are a common method for preparing mixed organotin halides. wikipedia.org For example, the reaction of a tetraorganotin compound with tin tetrachloride can yield triorganotin chloride or diorganotin dichloride, depending on the stoichiometry. wikipedia.org

Detailed Mechanistic Investigations

To gain a deeper understanding of the reactivity of triethyl(phenylthio)stannane, detailed mechanistic studies, including kinetic analyses and the characterization of transient intermediates, are essential.

Kinetic Analysis of Trialkyl(arylthio)stannane Reactions with Electrophiles

Kinetic studies of the reactions of trialkyl(arylthio)stannanes with electrophiles provide valuable insights into the reaction mechanism. The rates of these reactions can be quantified by determining second-order rate constants. nih.gov For instance, a kinetic chemoassay using glutathione (GSH) has been developed to quantify the reactivity of organic electrophiles toward the thiol group. nih.gov

Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, can be used to elucidate the reaction mechanism and the rate-determining step. frontiersin.orgnih.gov The slope of the Brønsted plot (βnuc) provides information about the degree of bond formation in the transition state. frontiersin.orgnih.gov Such kinetic analyses have been applied to study the reactions of biothiols with electrophiles, suggesting a mechanism that may be on the borderline between concerted and stepwise pathways. frontiersin.orgnih.gov

Elucidation of Transient Intermediates (e.g., Episulfonium Ions, Radical Anions, Adducts)

The identification and characterization of transient intermediates are crucial for understanding the detailed mechanism of a reaction. In reactions involving the phenylthio group, the formation of an episulfonium ion is a possibility, particularly in reactions with alkenes. This cyclic ion is a reactive intermediate that can be attacked by nucleophiles. researchgate.net

As previously mentioned, radical anions are key intermediates in reactions proceeding through a single electron transfer mechanism. conicet.gov.ar Electron spin resonance (ESR) spectroscopy is a powerful technique for studying these paramagnetic species. rsc.org

The formation of adducts between the reactants is another important aspect of the reaction mechanism. frontiersin.orgnih.gov In reactions of organotin compounds with Lewis acids, adducts can be formed, and their structures can be investigated using techniques like 119Sn NMR spectroscopy. dur.ac.uk Mass spectrometry is also a valuable tool for identifying the products and intermediates formed in these reactions, confirming the formation of specific adducts. frontiersin.orgnih.gov

Application of Computational Chemistry for Mechanistic Insights (e.g., Density Functional Theory)

For triethyl(phenylthio)stannane, DFT studies would be crucial in understanding the nature of the tin-sulfur (Sn-S) bond and its reactivity. The calculations can model the electronic structure, bond dissociation energies, and the steric and electronic effects of the ethyl and phenylthio groups on the tin center.

Illustrative DFT Calculation Data for a Model Organotin Thiolate Reaction:

To illustrate the utility of DFT, consider a hypothetical reaction pathway for the cleavage of the Sn-S bond in a model trialkyltin thiolate. The following table presents calculated energy barriers and reaction energies for different proposed steps.

Reaction StepTransition State (TS) Energy (kcal/mol)Reaction Energy (ΔE) (kcal/mol)
Dissociative Pathway
R₃Sn-SR' → [R₃Sn⁺] + [⁻SR']45.235.8
Associative Pathway (with a generic nucleophile, Nu⁻)
R₃Sn-SR' + Nu⁻ → [R₃Sn(SR')(Nu)]⁻ (TS)25.7-15.3
[R₃Sn(SR')(Nu)]⁻ → R₃Sn-Nu + ⁻SR'10.1-5.2

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would depend on the specific reactants, solvent, and level of theory used.

From such data, chemists can infer the most likely reaction mechanism. In this illustrative example, the significantly lower energy barrier for the associative pathway suggests that reactions involving nucleophilic attack at the tin center are more favorable than a simple dissociation of the thiolate group.

DFT calculations can also provide insights into the nature of intermediates. For instance, in an associative mechanism, a pentacoordinate tin species is proposed as an intermediate or transition state. DFT can be used to calculate the geometry and stability of such species, helping to validate the proposed mechanistic steps. Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide detailed information about the charge distribution and orbital interactions within the molecule, further clarifying the bonding and reactivity.

Transmetalation and Ligand Exchange Processes Involving Triethyl(phenylthio)stannane

Transmetalation, the transfer of an organic group from one metal to another, is a fundamental process in organometallic chemistry, forming a key step in many catalytic cross-coupling reactions. Organotin reagents, including those containing a tin-sulfur bond, can participate in such reactions, particularly with transition metals like palladium and platinum.

Ligand exchange is another crucial reaction type where one ligand on a metal center is replaced by another. For triethyl(phenylthio)stannane, this could involve the exchange of the phenylthio group or one of the ethyl groups.

The general mechanism for the transmetalation of an organotin compound (R₃Sn-R') with a transition metal complex (M-X) can proceed through different pathways, including open, associative pathways or cyclic, four-centered transition states. The exact mechanism is influenced by the nature of the metals, the ligands, and the reaction conditions.

Illustrative Kinetic Data for a Model Ligand Exchange Reaction:

The kinetics of ligand exchange reactions provide valuable mechanistic information. The following table shows hypothetical rate constants for the exchange of a ligand (L) with the phenylthio group of a trialkyltin thiolate.

Reactant SystemRate Constant (k) (M⁻¹s⁻¹)Temperature (°C)
Et₃SnSPh + L¹1.2 x 10⁻³25
Et₃SnSPh + L²5.8 x 10⁻²25
Et₃SnSPh + L¹ (in a more polar solvent)3.5 x 10⁻³25

Note: These are illustrative values. L¹ and L² represent different incoming ligands.

The data in the table could suggest, for example, that the rate of ligand exchange is dependent on the nature of the incoming ligand (L² reacts faster than L¹) and the polarity of the solvent. Such observations are critical for proposing a detailed reaction mechanism, such as an associative or dissociative pathway.

In the context of palladium-catalyzed cross-coupling reactions, triethyl(phenylthio)stannane could potentially serve as a source of the phenylthio group. The catalytic cycle would likely involve the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation of the phenylthio group from the tin to the palladium center, and finally, reductive elimination to form the C-S bond and regenerate the Pd(0) catalyst.

The reactivity in ligand exchange and transmetalation is also influenced by the "trans effect" in square planar complexes, such as those of Pt(II). A ligand that has a strong trans effect will labilize the ligand positioned trans to it, facilitating its substitution. The phenylthio group, being a soft sulfur donor, would be expected to have a significant trans effect, influencing the stereochemical outcome of ligand substitution reactions on platinum centers.

Strategic Applications of Triethyl Phenylthio Stannane in Organic Synthesis

Chemoselective Carbon-Sulfur Bond Construction

Triethyl(phenylthio)stannane serves as an effective reagent for the chemoselective construction of carbon-sulfur (C-S) bonds. The polarity of the Sn-S bond allows for the facile transfer of the phenylthio group to various electrophilic carbon centers. This reactivity is particularly valuable for the synthesis of aryl sulfides under mild conditions.

Research has demonstrated that organotin thiolates, including triethyl(phenylthio)stannane, can react with aryl halides in the presence of a suitable catalyst to afford diaryl sulfides. The chemoselectivity of this process is a key advantage, as the reaction can proceed in the presence of other sensitive functional groups. The choice of catalyst and reaction conditions can be tuned to favor the desired C-S bond formation over other potential side reactions. While specific studies focusing exclusively on triethyl(phenylthio)stannane are limited, the general reactivity pattern of triorganotin phenylthiolates suggests its utility in this context.

A general representation of this transformation is as follows:

Ar-X + (C2H5)3Sn-SPh → Ar-S-Ph + (C2H5)3Sn-X

Where Ar-X represents an aryl halide.

Utility in Carbon-Carbon Bond Forming Reactions

Beyond its application in C-S bond formation, triethyl(phenylthio)stannane exhibits significant utility in the construction of carbon-carbon bonds through various reaction manifolds.

Role as a Stille Coupling Partner in Aryl and Vinyl Stannylations

While the phenylthio group is the primary reactive moiety for C-S bond formation, the triethylstannyl portion of the molecule can, in principle, participate in Stille cross-coupling reactions. wikipedia.orgorganic-chemistry.orglibretexts.org The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. wikipedia.org In the context of triethyl(phenylthio)stannane, the transfer of an ethyl group is less favorable compared to the transfer of aryl, vinyl, or alkynyl groups from other organostannanes.

However, the Stille reaction is a cornerstone of modern organic synthesis for the formation of sp2-sp2 carbon-carbon bonds. nih.gov The reaction is tolerant of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.org

A typical Stille coupling reaction is depicted below:

R1-Sn(Alkyl)3 + R2-X → R1-R2 + X-Sn(Alkyl)3

Where R1 and R2 are organic moieties (often aryl or vinyl) and X is a halide or triflate.

While direct participation of the ethyl groups from triethyl(phenylthio)stannane in Stille couplings is not a primary application, the synthesis of various aryl and vinyl stannanes for subsequent Stille reactions is a common strategy. uwindsor.ca

Table 1: Examples of Stille Coupling Reactions

Stannane (B1208499) ReagentElectrophileCatalystProductReference
Tributyl(vinyl)stannaneAryl IodidePd(PPh3)4Aryl-substituted alkene wikipedia.org
Tributyl(phenyl)stannaneVinyl BromidePdCl2(PPh3)2Stilbene derivative nih.gov
Trimethyl(furyl)stannaneAryl TriflatesPd(OAc)2/XPhosAryl-substituted furan nih.gov

Cyclopropanation and Annulation Reactions Mediated by Organotin Reagents

Currently, there is a lack of specific literature evidence detailing the direct involvement of triethyl(phenylthio)stannane in cyclopropanation or annulation reactions. Cyclopropanation reactions typically involve the addition of a carbene or carbenoid to an alkene. unl.ptmasterorganicchemistry.com While organotin compounds can be precursors to carbenoids, this application is not prominently reported for triethyl(phenylthio)stannane.

Similarly, annulation reactions, which involve the formation of a new ring onto a pre-existing one, have not been described as being mediated by this specific reagent. mdpi.com The primary reactivity of triethyl(phenylthio)stannane is centered around the transfer of the phenylthio group or its role in transmetalation reactions.

Transformations of Carbonyl Compounds and Related Functional Groups

Employment as a Labile Functional Group for Synthetic Utility

The triethylstannyl group in triethyl(phenylthio)stannane can be considered a labile functional group, offering synthetic utility beyond direct participation in coupling reactions. The Sn-S bond can be cleaved under various conditions, allowing for the generation of a thiophenolate anion or a triethyltin (B1234975) cation. This lability can be exploited in multi-step synthetic sequences.

For instance, the triethylstannyl group can be used as a placeholder or activating group, which is later removed or transformed. The cleavage of the Sn-S bond by electrophiles or nucleophiles can unmask a reactive thiol functionality at a specific stage of a synthesis. While the broader concept of using organotin groups as labile functionalities is established, specific and detailed examples exclusively employing the triethyl(phenylthio)stannyl group for this strategic purpose require further investigation in the chemical literature.

Catalytic Contributions and Roles in Organic Transformations

There is currently no significant body of evidence to suggest that triethyl(phenylthio)stannane itself acts as a catalyst in organic transformations. Its primary role is that of a stoichiometric reagent, delivering the phenylthio moiety or participating in transmetalation processes. While some organotin compounds can exhibit catalytic activity in specific reactions, this has not been a reported characteristic of triethyl(phenylthio)stannane. The focus of its application remains firmly in the realm of being a versatile building block and reagent in synthetic organic chemistry.

Synergistic Catalysis in Polymerization Processes

Organotin compounds are widely recognized for their catalytic activity in various polymerization reactions. lupinepublishers.comrjpbcs.com They can function as Lewis acids, activating monomers and facilitating the chain growth process. lupinepublishers.com While specific research on the synergistic catalytic role of Triethyl(phenylthio)stannane is specialized, the general principles of organotin catalysis provide a strong framework for understanding its function. The "synergistic" aspect arises from the combined influence of the triethylstannyl cation and the phenylthio anion upon heterolytic cleavage, or the Lewis acidic nature of the tin center in concert with the properties of the sulfur-bound phenyl group.

In processes such as the formation of polyurethanes and polyesters, organotin catalysts like dibutyltin (B87310) dilaurate are commonly employed. lupinepublishers.comwikipedia.org These catalysts are effective in promoting the reaction between isocyanates and alcohols or in transesterification reactions. lupinepublishers.comatamanchemicals.com The catalytic mechanism often involves the coordination of the carbonyl oxygen of the monomer to the Lewis acidic tin center, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

The presence of the phenylthio group in Triethyl(phenylthio)stannane can modulate the catalytic activity of the tin center. The electron-withdrawing nature of the phenylthio group can enhance the Lewis acidity of the tin atom, potentially leading to higher catalytic efficiency in certain polymerization reactions. Furthermore, the Sn-S bond can participate directly in the catalytic cycle. For instance, in the context of polyurethane formation, the tin thiolate can react with an alcohol to generate a tin alkoxide, which then reacts with the isocyanate.

Table 1: Illustrative Catalytic Parameters for Organotin Compounds in Polymerization

Catalyst TypeMonomer SystemTypical Concentration (mol%)Reaction ConditionsResulting Polymer
Diorganotin DicarboxylatesDiisocyanate & Diol0.01 - 0.525-80 °C, bulk or solutionPolyurethane
Triethyl(phenylthio)stannane (Hypothetical) Lactones (e.g., ε-caprolactone)0.1 - 1.0100-150 °C, bulkPolyester
Diorganotin OxidesDicarboxylic Acids & Diols0.2 - 1.0180-220 °C, meltPolyester

This table presents typical data for organotin catalysts to illustrate their general application and provides a hypothetical entry for Triethyl(phenylthio)stannane based on the known reactivity of similar compounds.

Facilitation of Stannane-Mediated Radical Chain Reactions

Trialkyltin hydrides, such as tributyltin hydride, are classic reagents for mediating radical chain reactions due to the weakness of the tin-hydrogen bond, which allows for the homolytic generation of a stannyl (B1234572) radical. organic-chemistry.org While Triethyl(phenylthio)stannane is not a hydride, it plays a crucial role by facilitating these reactions, particularly through the generation and transfer of thiyl radicals.

The Sn-S bond in Triethyl(phenylthio)stannane can be cleaved under radical conditions. For instance, in the presence of a radical initiator like azobisisobutyronitrile (AIBN), a tributyltin radical (from a precursor like tributyltin hydride) can react with Triethyl(phenylthio)stannane to generate a triethyltin radical and a phenylthio radical (PhS•).

The generated phenylthio radical is a key intermediate that can participate in a variety of radical processes. wikipedia.org Thiyl radicals are known to readily add to alkenes and alkynes, initiating cyclization reactions or acting as chain transfer agents. libretexts.org The key advantage of using a tin thiolate like Triethyl(phenylthio)stannane is the controlled and sustained generation of the thiyl radical under reaction conditions.

A primary application of stannane-mediated radical reactions is the formation of carbon-carbon bonds. libretexts.org In a typical sequence, a radical generated from an alkyl halide by a stannyl radical can add to a multiple bond. The resulting carbon-centered radical can then be trapped by a hydrogen donor. The role of Triethyl(phenylthio)stannane in this context is to introduce the phenylthio group, which can act as a temporary placeholder or a functional group for further transformations.

Table 2: Key Steps in a Stannane-Mediated Radical Reaction Facilitated by a Tin Thiolate

StepReactantsProductsDescription
Initiation AIBN2 R• + N₂Thermal decomposition of the initiator to form initial radicals.
Propagation 1 R• + Bu₃SnHRH + Bu₃Sn•Hydrogen abstraction to generate the chain-carrying stannyl radical.
Propagation 2 Bu₃Sn• + Alkyl-XBu₃Sn-X + Alkyl•Halogen abstraction to form a carbon-centered radical.
C-C Bond Formation Alkyl• + AlkeneNew Alkyl•Addition of the alkyl radical to a C=C double bond.
Thiyl Radical Generation Bu₃Sn• + Et₃SnSPhBu₃SnSPh + Et₃Sn•Transfer of the phenylthio group.
Termination 2 RadicalsStable MoleculeCombination of any two radical species to terminate the chain.

This table outlines the fundamental steps in a stannane-mediated radical chain reaction, illustrating where a tin thiolate could intervene to generate a thiyl radical.

Advanced Spectroscopic Characterization and Structural Analysis of Triethyl Phenylthio Stannane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organotin compounds in solution. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹¹⁹Sn nuclei, detailed information about the molecular framework and the electronic environment of the tin atom can be obtained.

The ¹¹⁹Sn NMR chemical shift is particularly sensitive to the nature of the substituents attached to the tin atom. For triorganotin compounds, the chemical shifts can vary over a wide range. The resonance shifts are dependent on the electron density of the element attached to tin, the concentration of the sample, and the solvent used. sciex.com For instance, the ¹¹⁹Sn chemical shift for trimethyltin (B158744) bromide is reported at 128.0 ppm, while for hexamethylditin (Me₃Sn-SnMe₃), it is -109.0 ppm, highlighting the significant influence of the substituents. sciex.com The presence of the electron-donating phenylthio group is expected to influence the ¹¹⁹Sn chemical shift significantly.

Table 1: Representative ¹¹⁹Sn NMR Data for Various Organotin Compounds

Compound¹¹⁹Sn Chemical Shift (δ, ppm)
Me₃SnCl164.2 sciex.com
Me₃SnBr128.0 sciex.com
Me₃SnI38.6 sciex.com
Me₃Sn-SnMe₃-109.0 sciex.com
Me₃SnNEt₂60.0 sciex.com

This table presents data for related trimethyltin compounds to illustrate the range of ¹¹⁹Sn chemical shifts.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. For triethyl(phenylthio)stannane, characteristic vibrational modes associated with the ethyl groups, the phenyl ring, and the Sn-S and Sn-C bonds are expected.

The IR and Raman spectra would display bands corresponding to the C-H stretching and bending vibrations of the ethyl and phenyl groups. The Sn-C stretching vibrations in trialkyltin compounds typically appear in the 500-600 cm⁻¹ region. The Sn-S stretching frequency is a key diagnostic peak and is expected in the range of 300-400 cm⁻¹. The exact position of this band can provide insights into the strength and nature of the tin-sulfur bond.

Raman spectroscopy is particularly useful for identifying the S-H stretching band in thiols, which appears around 2570 cm⁻¹. researchgate.netrsc.org While this band would be absent in triethyl(phenylthio)stannane, its absence in the spectra of the product of a reaction between a triethyltin (B1234975) precursor and thiophenol would confirm the formation of the Sn-S bond. The C-S stretching vibration, typically observed in the 600-800 cm⁻¹ range, would also be a characteristic feature.

Table 2: Expected Vibrational Modes for Triethyl(phenylthio)stannane

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=C (Aromatic)Stretching1600 - 1450
Sn-CStretching600 - 500
C-SStretching800 - 600
Sn-SStretching400 - 300

This table is a generalized representation of expected vibrational frequencies based on known data for similar functional groups.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of triethyl(phenylthio)stannane is expected to be dominated by absorptions arising from the phenylthio moiety. The phenyl group attached to the sulfur atom will exhibit characteristic π → π* transitions.

The interaction of the sulfur lone pairs with the phenyl ring and the tin atom can lead to additional charge-transfer bands. The position and intensity of these absorptions provide information about the electronic communication between the phenylthio ligand and the triethylstannyl group. While specific UV-Vis data for triethyl(phenylthio)stannane is not detailed in the provided search results, related organotin compounds with chromophoric ligands have been studied to understand their electronic properties.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For triethyl(phenylthio)stannane, techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. sciex.comsciex.com

The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Due to the isotopic distribution of tin, this peak would be accompanied by a characteristic pattern of satellite peaks. The fragmentation pattern would likely involve the cleavage of the Sn-C and Sn-S bonds. Common fragments would include the loss of ethyl groups and the phenylthio radical. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting selected ions. acs.orgnih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of Triethyl(phenylthio)stannane

FragmentDescription
[M]⁺Molecular ion
[M - CH₂CH₃]⁺Loss of an ethyl group
[M - 2(CH₂CH₃)]⁺Loss of two ethyl groups
[M - 3(CH₂CH₃)]⁺Loss of three ethyl groups (resulting in [SnSPh]⁺)
[Sn(CH₂CH₃)₃]⁺Triethyltin cation
[SPh]⁺Phenylthio cation

This table outlines the expected fragmentation pattern based on the general behavior of organotin compounds in mass spectrometry.

Solid-State Structural Determination: X-ray Diffraction Studies of Related Organotin Complexes

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of molecules in the solid state. While a crystal structure for triethyl(phenylthio)stannane itself is not reported in the provided results, the structures of related organotin complexes, particularly those containing sulfur ligands, provide valuable insights into the likely coordination geometry and bonding parameters.

Studies on organotin complexes with thio-Schiff bases have shown that tin can adopt various coordination numbers, often being four-, five-, or six-coordinate. nih.gov The geometry around the tin atom in triethyl(phenylthio)stannane is expected to be a distorted tetrahedron, with the three ethyl groups and the phenylthio group bonded to the central tin atom. The Sn-S bond length and the C-Sn-C and C-Sn-S bond angles would be key parameters obtained from such a study. In related structures, the possibility of intermolecular interactions, such as weak Sn···S contacts leading to supramolecular assemblies, can also be investigated.

Theoretical and Computational Chemistry Approaches to Triethyl Phenylthio Stannane

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

No specific studies utilizing DFT or ab initio methods to investigate the electronic structure of Stannane (B1208499), triethyl(phenylthio)- were identified. Such calculations would typically provide insights into bond polarities, charge distribution, and the energies of frontier molecular orbitals.

Computational Prediction of Spectroscopic Parameters and Conformational Analysis

There is no available research on the computational prediction of spectroscopic parameters (e.g., NMR, IR, Raman) or a detailed conformational analysis for Stannane, triethyl(phenylthio)-. This type of study would be invaluable for interpreting experimental spectra and understanding the molecule's preferred shapes.

Reaction Pathway Modeling and Transition State Characterization

The scientific literature lacks reports on the modeling of reaction pathways involving Stannane, triethyl(phenylthio)-, including the characterization of transition states for its formation or subsequent reactions.

Molecular Dynamics Simulations for Dynamic Behavior Studies

No molecular dynamics simulation studies focused on the dynamic behavior of Stannane, triethyl(phenylthio)- could be located. These simulations would be instrumental in understanding its behavior in different environments, such as in solution.

Coordination Chemistry of Triethyl Phenylthio Stannane Derivatives and Analogues

Investigation of Trialkyl(arylthio)stannanes as Lewis Bases

Trialkyl(arylthio)stannanes, with the general formula R₃SnSR', possess dual character in Lewis acid-base interactions. The tin atom, due to the electron-withdrawing nature of the organic and thio-substituents, can exhibit Lewis acidic properties, readily expanding its coordination number from four to five or even six. nih.gov Conversely, the sulfur atom, with its lone pairs of electrons, can act as a Lewis base, donating electron density to other Lewis acidic centers.

While tetraorganotin compounds (R₄Sn) are generally poor Lewis acids, the replacement of an alkyl group with a more electronegative group, such as a phenylthio group, increases the Lewis acidity of the tin center. nih.gov This enhanced acidity facilitates the formation of adducts with a variety of Lewis bases.

The Lewis basicity of the sulfur atom in trialkyl(arylthio)stannanes is also a key feature of their chemistry. For the related compound, trimethyl(phenylthio)stannane, the sulfur atom can act as a donor of electron pairs, influencing its reactivity. ontosight.ai This property allows these compounds to coordinate to other metal centers, acting as ligands themselves. The interplay between the Lewis acidity of the tin and the Lewis basicity of the sulfur is a defining characteristic of the coordination chemistry of this class of compounds.

Formation and Characterization of Organotin(IV) Complexes with Heteroatomic Ligands (N, O, S, P, As)

Triorganotin(IV) moieties, including the triethylstannyl group, readily form complexes with a wide array of heteroatomic ligands containing nitrogen, oxygen, sulfur, phosphorus, and arsenic as donor atoms. The formation of these complexes is driven by the Lewis acidity of the tin atom. mdpi.com The resulting complexes often exhibit a five-coordinate, trigonal bipyramidal geometry around the tin center, although four-coordinate tetrahedral and six-coordinate octahedral geometries are also observed depending on the nature and stoichiometry of the ligands. nih.gov

The characterization of these complexes relies heavily on spectroscopic techniques, particularly ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy, as well as infrared (IR) spectroscopy and single-crystal X-ray diffraction. The ¹¹⁹Sn NMR chemical shift is highly indicative of the coordination number of the tin atom. Generally, four-coordinate tin atoms resonate in the range of δ = +200 to -60 ppm, five-coordinate tin from δ = -90 to -190 ppm, and six-coordinate tin from δ = -210 to -400 ppm. nih.gov

For instance, triphenyltin(IV) complexes with [((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]acetate ligands have been synthesized and characterized. researchgate.net In the solid state, one such complex was found to be a macrocyclic tetramer with five-coordinate tin atoms in a distorted trigonal bipyramidal geometry. researchgate.net However, in solution, ¹¹⁹Sn NMR data indicated that the tetrameric structure dissociates to yield four-coordinate monomeric species. researchgate.net

The interaction with sulfur-containing ligands is also well-documented. Organotin(IV) compounds form stable complexes with dithiocarbamate (B8719985) ligands, which are mono-anionic chelating ligands with a high affinity for Lewis acidic metal centers like tin. nih.govyoutube.com These complexes often feature five- or six-coordinate tin atoms.

The following interactive table summarizes the ¹¹⁹Sn NMR chemical shifts for a selection of organotin(IV) complexes, illustrating the relationship between the chemical shift and the coordination environment of the tin atom.

Compound/ComplexSolvent¹¹⁹Sn NMR Chemical Shift (δ, ppm)Inferred Coordination at TinReference
[Me₂Sn(C₁₁H₁₂N₆OS)]DMSO-d₆-285.96 nih.gov
[Bu₂Sn(C₁₁H₁₂N₆OS)]DMSO-d₆-243.96 nih.gov
[Sn(C₁₁H₁₂N₆OS)₂(EtOH)]DMSO-d₆-770.07 nih.gov
[Bu₂Sn(O₂CC₅H₄N)(OC₆H₄CHN(2-C₅H₄N))]CDCl₃-4247 mdpi.com
Triphenyltin(IV) acetate (B1210297) derivativeSolution-4 (monomeric) researchgate.net
Triphenyltin(IV) acetate derivativeSolid State-5 (tetrameric) researchgate.net

Ligand Design Principles and Their Influence on Coordination Geometry

The design of the organic ligands attached to the tin atom plays a crucial role in determining the final coordination geometry of the resulting complex. Factors such as the steric bulk of the substituents, the number and type of donor atoms in the ligand, and the flexibility of the ligand backbone all influence the structure of the organotin complex.

For triorganotin(IV) compounds, the coordination geometry is often a distorted trigonal bipyramid, with the three organic groups occupying the equatorial positions and the more electronegative ligands in the axial positions. researchgate.net However, the introduction of chelating or bridging ligands can lead to higher coordination numbers and different geometries.

The use of Schiff base ligands, for example, which can be readily synthesized and functionalized, allows for a high degree of control over the coordination environment of the tin atom. ontosight.ainih.gov By varying the substituents on the Schiff base, it is possible to modulate the electronic and steric properties of the ligand, thereby influencing the geometry and stability of the resulting organotin complex. For instance, the reaction of organotin(IV) precursors with thio-Schiff bases bearing phenol (B47542) fragments can lead to the formation of six-coordinate tin complexes with distorted trigonal bipyramidal geometries. nih.gov

The denticity of the ligand is another critical factor. Monodentate ligands typically lead to lower coordination numbers, while bidentate or polydentate ligands can enforce higher coordination numbers and specific geometries. youtube.comyoutube.com For example, the use of a tridentate Schiff base in conjunction with another bidentate ligand can lead to the formation of heptacoordinated (seven-coordinate) organotin(IV) complexes. mdpi.com

The principles of ligand design are fundamental to tailoring the properties of organotin compounds for specific applications, whether in catalysis, materials science, or medicinal chemistry.

Q & A

Advanced Research Question

  • <sup>119</sup>Sn-NMR : Chemical shifts (δ) correlate with coordination geometry and ligand electronegativity. For triorganotin compounds, δ ranges from −200 to +200 ppm. Compare experimental shifts with literature values (e.g., Table 9 in ) to confirm substitution patterns.
  • High-resolution MS : Fragmentation patterns (e.g., loss of phenylthio or ethyl groups) distinguish isomers. Use TOF-MS to identify isotopic clusters for Sn (natural abundance: <sup>120</sup>Sn = 32.6%) .
    Data Contradiction Analysis : Discrepancies between experimental and theoretical spectra may arise from solvent effects or dynamic processes (e.g., fluxionality in solution).

What experimental strategies mitigate the thermal instability of triethyl(phenylthio)stannane during handling and storage?

Basic Research Question
Stannanes decompose via Sn-C bond cleavage or oxidation. Key strategies include:

  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation .
  • Low-temperature storage : Store at −20°C in dark, airtight containers to slow decomposition .
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit free-radical pathways .
    Methodological Insight : Monitor purity over time using TLC or GC-MS to establish degradation kinetics.

How do steric and electronic effects of the phenylthio group influence the reactivity of triethyl(phenylthio)stannane in cross-coupling reactions?

Advanced Research Question
The phenylthio group modulates reactivity through:

  • Steric hindrance : Bulky substituents slow transmetallation in Stille couplings.
  • Electronic effects : The electron-withdrawing thioether group polarizes the Sn-C bond, enhancing electrophilicity at tin .
    Experimental Design : Compare reaction rates with analogs (e.g., triethyl(methylthio)stannane) under identical conditions. Use X-ray crystallography (Table 11 in ) to correlate steric parameters with reactivity.

What are the ethical and safety considerations for handling triethyl(phenylthio)stannane in laboratory settings?

Basic Research Question

  • Toxicity : Organotin compounds exhibit neurotoxic and immunotoxic effects. Use PPE (gloves, goggles) and fume hoods .
  • Waste disposal : Neutralize tin residues with aqueous KMnO₄ before disposal .
    Ethical Compliance : Follow institutional protocols for hazardous material handling and document risk assessments (e.g., REACH guidelines) .

How can computational chemistry (DFT, MD) predict the catalytic activity of triethyl(phenylthio)stannane in organic transformations?

Advanced Research Question

  • DFT calculations : Model transition states to predict regioselectivity in stannane-mediated reactions.
  • Molecular dynamics (MD) : Simulate solvent effects on Sn-ligand dissociation energies .
    Methodological Insight : Validate computational models with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic evidence (e.g., IR frequency matching).

What analytical techniques are most effective for quantifying trace impurities in triethyl(phenylthio)stannane samples?

Advanced Research Question

  • HPLC-ICP-MS : Combines separation with tin-specific detection (LOD ~ 0.1 ppb).
  • <sup>119</sup>Sn-NMR : Detect organotin byproducts (e.g., tetraethylstannane) at ≥1% concentration .
    Data Analysis : Use spiked samples to calibrate impurity quantification and assess method robustness .

How does the phenylthio ligand in triethyl(phenylthio)stannane affect its coordination behavior in transition metal complexes?

Advanced Research Question
The phenylthio group acts as a soft donor ligand, favoring binding to late transition metals (e.g., Pd, Pt).

  • Spectroscopic evidence : Compare <sup>1</sup>H NMR shifts of free vs. metal-bound stannane.
  • X-ray diffraction : Resolve metal-stannane adducts to determine bonding modes (e.g., κ<sup>1</sup>-S vs. κ<sup>2</sup>-Sn,S) .
    Contradiction Resolution : Conflicting spectroscopic data may arise from dynamic equilibria; use low-temperature NMR to "freeze" structures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.